molecular formula C10H7BrClN B13662062 6-Bromo-2-chloro-5-methylquinoline

6-Bromo-2-chloro-5-methylquinoline

Cat. No.: B13662062
M. Wt: 256.52 g/mol
InChI Key: KJFXZDDAVZKHHI-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, a structure known for its applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the bromination of 2-chloro-5-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-5-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-2-chloro-5-methylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Similar Compounds:

    6-Bromo-4-chloro-2-methylquinoline: Similar structure but with different substitution pattern.

    2-Chloro-5-methylquinoline: Lacks the bromine atom.

    6-Bromoquinoline: Lacks the chlorine and methyl groups.

Uniqueness: this compound is unique due to the specific combination of bromine, chlorine, and methyl groups on the quinoline ring.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-2-chloro-5-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-7-2-5-10(12)13-9(7)4-3-8(6)11/h2-5H,1H3

InChI Key

KJFXZDDAVZKHHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=N2)Cl)Br

Origin of Product

United States

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